molecular formula C7H5Cl2F B1409199 1,4-Dichloro-2-fluoro-3-methylbenzene CAS No. 1804881-43-3

1,4-Dichloro-2-fluoro-3-methylbenzene

Cat. No.: B1409199
CAS No.: 1804881-43-3
M. Wt: 179.02 g/mol
InChI Key: WTSRXEBDWMCWSU-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-fluoro-3-methylbenzene is an organic compound with the molecular formula C7H5Cl2F. It is a derivative of toluene, where two chlorine atoms and one fluorine atom are substituted on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dichloro-2-fluoro-3-methylbenzene typically involves halogenation reactions. One common method is the chlorination of 2-fluorotoluene, followed by further chlorination to introduce the second chlorine atom at the desired position . The reaction conditions often involve the use of chlorine gas and a catalyst, such as iron or aluminum chloride, under controlled temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher yields and better control over the reaction conditions .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: 1,4-Dichloro-2-fluoro-3-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in the synthesis of specialized organic compounds and materials .

Properties

IUPAC Name

1,4-dichloro-2-fluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSRXEBDWMCWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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